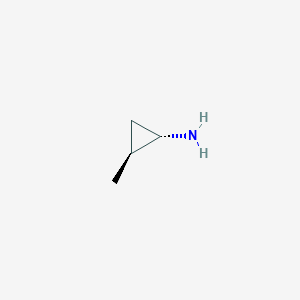

(1S,2S)-2-methylcyclopropan-1-amine

描述

Significance of the Cyclopropylamine (B47189) Moiety in Contemporary Organic Synthesis

The cyclopropylamine moiety, a structural motif incorporating a three-membered carbon ring attached to an amino group, represents a cornerstone in modern organic synthesis and medicinal chemistry. longdom.org Its significance stems from the unique combination of the cyclopropane (B1198618) ring's inherent strain and the nucleophilic nature of the amine group. The bond angles within the cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This ring strain endows cyclopropylamine and its derivatives with enhanced reactivity, making them valuable intermediates for a variety of chemical transformations. longdom.org

In the realm of pharmaceuticals, the cyclopropylamine scaffold is a key building block in the design of a wide array of therapeutic agents. longdom.orgontosight.ai Its derivatives have been investigated for their potential as antidepressants, antiviral agents, and anticancer compounds. longdom.orgontosight.ai For instance, the cyclopropylamine moiety is a crucial component in certain monoamine oxidase inhibitors (MAOIs), which are effective in regulating neurotransmitter activity. longdom.org The rigid structure of the cyclopropane ring can also impart favorable conformational constraints on drug molecules, potentially leading to higher binding affinity and selectivity for their biological targets.

Beyond pharmaceuticals, cyclopropylamine derivatives find applications in agrochemicals, where they are utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org In material science, the incorporation of the cyclopropane ring can lead to polymers and coatings with unique mechanical and thermal properties. longdom.org The versatility of cyclopropylamines as synthetic intermediates is further highlighted by their use in ring-opening reactions and cycloadditions, providing access to a diverse range of more complex molecular architectures. acs.org The development of new synthetic methods, including asymmetric syntheses, continues to expand the utility of chiral cyclopropylamines as valuable synthons in academic and industrial research. acs.orgresearchgate.net

Table 1: Properties of 2-methylcyclopropan-1-amine (B2934646)

| Property | Value |

|---|---|

| Molecular Formula | C4H9N |

| Molecular Weight | 71.12 g/mol nih.gov |

| InChI | 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3 sigmaaldrich.com |

| InChIKey | PYTANBUURZFYHD-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CC1CC1N sigmaaldrich.com |

Stereochemical Considerations and Isomerism in Substituted Cyclopropylamines

The introduction of substituents onto the cyclopropane ring of a cyclopropylamine gives rise to stereoisomerism, a critical aspect of its chemistry with profound implications for its biological activity and chemical reactivity. google.com In the case of 2-methylcyclopropan-1-amine, the presence of two substituents on the cyclopropane ring—a methyl group at the C2 position and an amino group at the C1 position—results in the existence of multiple stereoisomers.

These stereoisomers arise due to the different possible spatial arrangements of the methyl and amino groups relative to the plane of the cyclopropane ring. The restricted rotation around the carbon-carbon single bonds of the ring leads to the possibility of cis and trans isomers, which are a type of diastereomer. uou.ac.in In the cis isomer, the methyl and amino groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Furthermore, the C1 and C2 carbons are stereogenic centers (chiral centers), meaning they are attached to four different groups. This chirality leads to the existence of enantiomers for both the cis and trans isomers. Enantiomers are non-superimposable mirror images of each other. youtube.com Therefore, 2-methylcyclopropan-1-amine can exist as a pair of cis enantiomers and a pair of trans enantiomers.

The specific compound of interest, (1S,2S)-2-methylcyclopropan-1-amine , is one of the trans enantiomers. Its stereochemical designation, (1S,2S), is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents around each stereocenter. youtube.com The "S" designation indicates a sinister (left-handed) configuration at both the C1 and C2 positions. Its enantiomer is (1R,2R)-2-methylcyclopropan-1-amine. The diastereomers of (1S,2S)-2-methylcyclopropan-1-amine are the cis isomers, (1R,2S)-2-methylcyclopropan-1-amine and (1S,2R)-2-methylcyclopropan-1-amine.

Table 2: Stereoisomers of 2-methylcyclopropan-1-amine

| Stereoisomer | Relationship to (1S,2S)-2-methylcyclopropan-1-amine |

|---|---|

| (1R,2R)-2-methylcyclopropan-1-amine | Enantiomer |

| (1R,2S)-2-methylcyclopropan-1-amine | Diastereomer (cis) |

| (1S,2R)-2-methylcyclopropan-1-amine | Diastereomer (cis) |

Structure

3D Structure

属性

IUPAC Name |

(1S,2S)-2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTANBUURZFYHD-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Principles of 1s,2s 2 Methylcyclopropan 1 Amine and Its Derivatives

Strain-Release Reactivity of the Cyclopropane (B1198618) Ring System

The significant ring strain of the cyclopropane core in (1S,2S)-2-methylcyclopropan-1-amine is a primary driver for a variety of chemical transformations. This inherent energy facilitates reactions that involve the cleavage of the C-C bonds of the ring, leading to the formation of more stable, acyclic or larger ring structures.

Polar Ring-Opening Reactions

The cyclopropane ring can undergo cleavage through polar mechanisms, often initiated by electrophilic attack. In derivatives of 2-substituted cyclopropylamines, such as trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring opening occurs preferentially at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the electronic effects of the substituent. A strong σ-acceptor group, like the ammonium (B1175870) group formed upon protonation of the amine, weakens the distal bond. nih.gov

Theoretical studies suggest that σ-acceptor groups interact with the cyclopropane's 1e” orbital, which leads to the lengthening and weakening of the distal C-C bond. nih.gov This electronic predisposition, combined with charge-charge repulsion in the transition state, facilitates the heterolytic cleavage of the distal bond upon interaction with an electrophile. nih.gov Lewis or Brønsted acids can also catalyze stereoinvertive ring-opening substitutions, driven by the release of ring strain. nih.gov

Table 1: Factors Influencing Polar Ring-Opening of Cyclopropylamine (B47189) Derivatives

| Influencing Factor | Description | Reference |

|---|---|---|

| Substituent Effects | Strong σ-withdrawing groups (e.g., -NH3+) weaken the distal C-C bond, directing cleavage. | nih.gov |

| Orbital Interactions | Interaction of the substituent with the cyclopropane's 1e" orbital lengthens the distal bond. | nih.gov |

| Catalysis | Lewis and Brønsted acids can promote stereoinvertive ring-opening reactions. | nih.gov |

| Thermodynamics | The release of inherent ring strain provides a strong thermodynamic driving force for the reaction. | nih.gov |

Radical-Based C-C Bond Cleavage Processes

The C-C bonds of cyclopropane rings are also susceptible to cleavage via radical mechanisms. Photoredox and electrochemical methods have proven effective in initiating these processes, particularly in aryl-substituted cyclopropanes. nih.govresearchgate.net These reactions typically proceed through the formation of a radical cation intermediate. nih.govresearchgate.net

The process is initiated by a single electron transfer (SET) from the aromatic ring, generating an aryl radical cation. nih.govresearchgate.net This intermediate facilitates the cleavage of a β-bond to the aromatic ring, which in this case is one of the cyclopropane C-C bonds. cmu.edu The selective oxidation of the aryl group, coupled with the thermodynamic driving force from the release of ring strain, effectively unlocks the otherwise inert cyclopropane framework for C-C bond cleavage. nih.govresearchgate.net This strategy has been employed to achieve 1,3-difunctionalization of arylcyclopropanes, including 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation, under catalyst-free and external-oxidant-free electrochemical conditions. nih.govresearchgate.net

Mechanistic studies indicate that the regioselectivity of the subsequent nucleophilic attack is governed by the LUMO orbital coefficient distribution in the ring-opened intermediate. nih.gov This synergistic activation mode allows for stereoselective SN2-type ring-opening even with weak nucleophiles under neutral conditions. nih.gov

Ring Expansions and Rearrangements (e.g., Iminium Rearrangements, 1-Aza-Cope Rearrangement)

Derivatives of (1S,2S)-2-methylcyclopropan-1-amine, particularly those that can form iminium ions, are precursors for powerful ring-expansion and rearrangement reactions. The aza-Cope rearrangements, which are heteroatom versions of the Cope rearrangement, are significant in this context. wikipedia.org These nih.govnih.gov-sigmatropic rearrangements involve the shifting of single and double bonds between two allylic components and generally proceed suprafacially under thermal conditions. wikipedia.org

The cationic 2-aza-Cope rearrangement is particularly facile, occurring at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. wikipedia.org This is due to the presence of the charged nitrogen heteroatom, which lowers the activation barrier. wikipedia.org A synthetically powerful variant is the tandem aza-Cope/Mannich reaction, which couples the rearrangement with an irreversible Mannich cyclization. wikipedia.orgchem-station.comacs.org This sequence provides a thermodynamic driving force, leading to the formation of complex, structurally diverse pyrrolidine (B122466) rings. wikipedia.orgacs.org The reaction is initiated by the formation of an iminium cation, which then undergoes the nih.govnih.gov-sigmatropic rearrangement. The resulting enol intermediate cyclizes onto the transposed iminium ion in the Mannich step. acs.org These rearrangements are highly stereospecific, proceeding through a preferred chair-like transition state. wikipedia.orgchem-station.com

Reactivity of the Amino Functionality

The primary amino group of (1S,2S)-2-methylcyclopropan-1-amine is a key center of reactivity, behaving as a potent nucleophile and participating in a range of bond-forming reactions.

Nucleophilic Behavior in Organic Reactions

As a primary amine, (1S,2S)-2-methylcyclopropan-1-amine is a good nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orgmasterorganicchemistry.com Amines are generally more nucleophilic than their alcohol or ether counterparts. msu.edu This nucleophilicity allows the amine to react with a wide array of electrophiles. msu.edu

Key reactions involving the nucleophilic amino group include:

Alkylation: Reaction with alkyl halides via an SN2 mechanism to form secondary, tertiary, and even quaternary ammonium salts. The initial product, a secondary amine, is also nucleophilic and can compete with the starting material for the electrophile. libretexts.orgmsu.edu

Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases). libretexts.orglibretexts.org This reversible, acid-catalyzed reaction is fundamental to many of the subsequent transformations discussed, such as rearrangements and cycloadditions. libretexts.orgmasterorganicchemistry.com

Conjugate Addition: Amines can act as nucleophiles in Michael-type 1,4-conjugate additions to activated alkynes, a reaction that has gained prominence for its efficiency and orthogonality, particularly in bioconjugation. bham.ac.uk

The nucleophilicity of amines is, however, sensitive to steric hindrance. Bulky groups around the nitrogen can impede its ability to attack an electrophilic carbon center. masterorganicchemistry.com

Participation in Cycloaddition and Annulation Reactions

The amino group of (1S,2S)-2-methylcyclopropan-1-amine, often after conversion to an imine or a related derivative, can participate directly in cycloaddition and annulation reactions, providing pathways to complex heterocyclic and carbocyclic systems.

Donor-acceptor (D-A) cyclopropanes, which can be formed from derivatives of the title compound, are valuable partners in catalytic, enantioselective cycloaddition reactions with dienes and other dipolarophiles. researchgate.net More specifically, the imine derivative of the amine can act as a key component in these transformations. For example, imines can be used in multicomponent cycloaddition reactions for the construction of diverse N-heterocycles. nih.gov

A notable application is the photochemical formal (4+2)-cycloaddition. In one instance, an imine derived from a bicyclo[1.1.1]pentan-1-amine undergoes photochemical excitation, generating an N-centered radical that triggers a homolytic ring cleavage and subsequent intermolecular radical cyclization cascade with an alkene. nih.gov This strategy allows for the conversion of one bridged bicyclic system into another. nih.gov

Furthermore, derivatives such as vinylcyclopropanes (VCPs) can undergo transition metal-catalyzed intramolecular [3+2] cycloadditions. In these reactions, the VCP moiety acts as a three-carbon synthon, reacting with a tethered alkene to construct bicyclic systems containing five-membered rings, such as bicyclo[4.3.0]nonane skeletons. pku.edu.cnpku.edu.cn

Table 2: Cycloaddition Reactions of (1S,2S)-2-methylcyclopropan-1-amine Derivatives

| Reaction Type | Reacting Derivative | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Vinylcyclopropane (B126155) (VCP) | Rh(I)-catalyzed intramolecular reaction where the VCP acts as a three-carbon synthon. | pku.edu.cnpku.edu.cn |

| Formal [4+2] Cycloaddition | Imine of a bicyclic amine | Photochemically induced radical cascade involving ring-opening and intermolecular cyclization with an alkene. | nih.gov |

| Hetero-Diels-Alder | Imine (as 1-azadiene) | Can participate in normal or inverse electron-demand hetero-Diels-Alder reactions depending on N-substitution. | nih.gov |

Theoretical and Computational Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. researchgate.net For reactions involving cyclopropylamine derivatives, DFT calculations are crucial for mapping potential energy surfaces, identifying transition states, and rationalizing experimental outcomes like stereoselectivity.

In the context of cycloaddition reactions, a common mode of reactivity for cyclopropane systems, DFT is used to explore plausible reaction pathways. For instance, in asymmetric [3+2] photocycloadditions involving N-aryl cyclopropylamines, DFT calculations at levels like B3LYP-D3/6-31G** are employed to understand the mechanism of enantioinduction. rsc.org These studies focus on the stereochemically determining steps, such as radical addition and cyclization, to pinpoint the origin of selectivity. rsc.org The process typically begins with a thorough conformational search of the reactants and intermediates to ensure the located transition states are on the lowest energy path. rsc.org

The reliability of DFT calculations is often benchmarked against experimental data. nih.gov The agreement between computed and experimental results provides confidence in the proposed mechanism. nih.gov For example, DFT can be used to calculate the Gibbs free energies of activation (ΔG‡) and reaction (ΔG) for different pathways, allowing for the prediction of the most favorable route. beilstein-journals.org In a study on copper-catalyzed arylation-cyclization reactions, DFT calculations were able to distinguish between different mechanistic possibilities, such as the order of ring formation and aryl transfer steps. beilstein-journals.org The calculations revealed that an aryl transfer followed by ring-closing was the favored sequence and identified a key copper-oxygen interaction as the origin of the high stereoselectivity. beilstein-journals.org

The table below illustrates typical data obtained from DFT calculations for two hypothetical competing reaction pathways, endo and exo, which is a common consideration in determining the stereoselectivity of cycloaddition reactions.

Table 1: Illustrative DFT-Calculated Energy Barriers for Competing Reaction Pathways.

| Pathway | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) | Kinetic Preference |

|---|---|---|---|

| Exo Pathway | 22.5 | -15.2 | Favored |

| Endo Pathway | 25.0 | -14.8 | Disfavored |

This table is illustrative and represents the type of data generated from DFT studies to predict stereochemical outcomes. Actual values are system-dependent.

These computational models can explain why certain products are formed preferentially. For example, in the Diels-Alder reactions of substituted cyclobutenones, DFT calculations at the MP2/6-31G* level showed that while an endo pathway is kinetically preferred for the parent reactant, substituting the ring can shift the preference to an exo pathway.

The unique reactivity of the cyclopropane ring is deeply rooted in its electronic structure. Theoretical methods like Molecular Electron Density Theory (MEDT) and topological analyses of the Electron Localization Function (ELF) provide profound insights beyond simple orbital models.

MEDT posits that the capacity for electron density to change, rather than frontier molecular orbital interactions, governs molecular reactivity. nih.gov This theory is applied to analyze the flow of electron density along a reaction coordinate to understand bond formation and breaking. nih.gov For cycloaddition reactions involving cyclopropylamine derivatives, MEDT can reveal the electronic nature of the process, classifying it, for example, as a polar reaction proceeding through an asynchronous transition state. nih.gov The global electron density transfer (GEDT) calculated at the transition state indicates the direction of electron flux between the reacting species, identifying the nucleophile and electrophile. nih.gov

Experimental techniques, such as (e, 2e) electron momentum spectroscopy, complemented by high-level theoretical calculations, provide detailed information on the outer valence electronic structure of molecules like cyclopropylamine. nih.gov Such studies measure binding energy spectra and electron momentum distributions, which are then interpreted using methods like Green's function, symmetry-adapted cluster configuration interaction (SAC-CI), and DFT. nih.gov These combined experimental and theoretical approaches offer a rigorous test of our understanding of the molecular orbitals involved in reactivity. nih.gov

Topological analysis of the ELF provides a visual and quantitative description of the electronic structure, partitioning the molecular space into basins of attractors that correspond to atomic cores, lone pairs, and covalent bonds. mdpi.com This analysis can be performed at various points along a reaction pathway to understand the precise mechanism of bond formation. nih.gov For instance, it can determine whether a reaction is concerted or stepwise, and in the latter case, characterize the nature of any intermediates. nih.gov

The following table summarizes key electronic properties that can be calculated using DFT to predict the reactivity of (1S,2S)-2-methylcyclopropan-1-amine and its derivatives.

Table 2: Calculated Electronic Properties for Reactivity Analysis.

| Property | Description | Implication for Reactivity |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron. | Lower IP indicates stronger nucleophilic character. |

| Electron Affinity (EA) | Energy released when an electron is added. | Higher EA indicates stronger electrophilic character. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the HOMO-LUMO gap; influences reaction barriers. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Predicts behavior in polar reactions. |

| Nucleophilicity Index (N) | A measure of the nucleophilic character of a molecule. | Ranks a series of nucleophiles. |

These properties are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are central to Conceptual DFT.

The three-dimensional structure and conformational flexibility of molecules are critical determinants of their reactivity and stereoselectivity. For derivatives of (1S,2S)-2-methylcyclopropan-1-amine, conformational analysis is a prerequisite for any meaningful mechanistic study. rsc.org

Cyclopropylamine itself exists as a mixture of conformers, primarily a trans and a gauche form, arising from the rotation about the C-N bond. nih.gov The trans conformer, where the amino group is oriented away from the ring, is generally found to be the most stable. nih.govresearchgate.net The energy difference between conformers can be determined experimentally through vibrational and NMR spectroscopy and computationally through methods like Møller-Plesset perturbation theory (MP2) or DFT. nih.govresearchgate.net For cyclopropylamine, the enthalpy difference between the trans and gauche conformers has been calculated to be around 2.0-2.2 kcal/mol. nih.gov

For substituted derivatives like (1S,2S)-2-methylcyclopropan-1-amine, the presence of the methyl group introduces additional conformational considerations. Computational methods are used to perform a potential energy surface (PES) scan by systematically rotating dihedral angles to identify all low-energy conformers. researchgate.net The relative energies of these conformers determine their population at a given temperature, and it is often the lowest energy conformer that proceeds to the transition state.

In some cases, specific conformations can be stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov The preferred conformation can have a decisive impact on the stereochemical outcome of a reaction by dictating the face of the molecule that is more accessible to an incoming reagent. Molecular mechanics and superimposition studies are also employed to deduce the biologically active conformations of molecules, which is crucial in drug design. nih.gov

The table below shows an example of results from a computational conformational analysis for a generic disubstituted cyclopropane derivative, illustrating how relative energies are used to determine conformer populations.

Table 3: Example of Conformational Analysis Results.

| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Anti) | 180° | 0.00 | 75.5 |

| B (Gauche 1) | 60° | 1.1 | 12.0 |

| C (Gauche 2) | -60° | 1.1 | 12.0 |

| D (Syn) | 0° | 3.5 | 0.5 |

This is an illustrative table. The specific angles, energies, and populations depend on the exact molecule and the level of theory used.

Applications of 1s,2s 2 Methylcyclopropan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Construction of Complex Molecular Scaffolds

The inherent strain and chirality of (1S,2S)-2-methylcyclopropan-1-amine make it an excellent starting material for the synthesis of more elaborate molecular frameworks. The cyclopropyl (B3062369) group can be strategically manipulated to direct the formation of new stereocenters and ring systems.

Synthesis of Enantioenriched Cyclopentylamines and Related Carbocycles

While direct applications of (1S,2S)-2-methylcyclopropan-1-amine in the synthesis of enantioenriched cyclopentylamines are not extensively documented in readily available literature, the principles of vinylcyclopropane (B126155) rearrangement suggest a potential pathway. The thermal or Lewis acid-catalyzed rearrangement of vinylcyclopropanes is a well-established method for the construction of five-membered rings. In a hypothetical scenario, the amino group of (1S,2S)-2-methylcyclopropan-1-amine could be transformed into a vinyl group through a sequence of reactions, such as N-vinylation or conversion to a suitable leaving group followed by elimination. The resulting vinylcyclopropane could then undergo a stereospecific rearrangement to yield a substituted cyclopentene, which upon reduction would afford an enantioenriched cyclopentylamine. The stereochemistry of the final product would be dictated by the stereocenters present in the starting cyclopropane (B1198618).

Formation of Fused and Bicyclic Heterocyclic Systems

The reactivity of the cyclopropylamine (B47189) moiety can be harnessed to construct fused and bicyclic heterocyclic systems. The amine functionality provides a nucleophilic handle for intramolecular cyclization reactions. For instance, after acylation with a substrate containing a suitably positioned leaving group or an unsaturated bond, the resulting amide could undergo an intramolecular nucleophilic attack, leading to the formation of a new heterocyclic ring fused to the cyclopropane. The stereochemistry of the starting amine would be transferred to the newly formed bicyclic system, ensuring enantiopure products. Although specific examples detailing the use of (1S,2S)-2-methylcyclopropan-1-amine in this context are not prevalent, the strategy is a cornerstone of modern heterocyclic synthesis.

Preparation of Chiral Amino Acid Analogues

The incorporation of cyclopropane rings into amino acid structures is a powerful strategy for creating conformationally constrained analogues with unique biological activities. nih.gov (1S,2S)-2-methylcyclopropan-1-amine serves as an excellent precursor for a variety of chiral amino acid analogues. These analogues are of significant interest in medicinal chemistry as they can impart improved metabolic stability and defined secondary structures to peptides. nih.gov

A common approach involves the modification of the amine and the introduction of a carboxylic acid functionality. For example, the amine can be protected and the cyclopropane ring can be functionalized to introduce a carboxyl group or its synthetic equivalent. The inherent chirality of the starting material ensures the enantioenrichment of the final amino acid analogue. The synthesis of cyclopropane-containing α- and β-amino acid derivatives is a key area of research, with applications in the development of peptidomimetics. nih.gov The rigid cyclopropane scaffold restricts the conformational freedom of the amino acid, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

| Starting Material | Target Molecule Type | Key Transformation | Reference |

| 1-Sulfonylcyclopropanols | Cyclopropane β-amino acid derivatives | Aza-Michael reaction | nih.gov |

| Dehydroamino acids | Cyclopropane amino acids | 1,3-dipolar cycloaddition | beilstein-journals.org |

Design and Synthesis of Conformationally Constrained Molecules

The rigid nature of the cyclopropane ring makes (1S,2S)-2-methylcyclopropan-1-amine an ideal building block for the design and synthesis of conformationally constrained molecules. nih.gov This is particularly valuable in drug discovery, where restricting the flexibility of a molecule can lead to increased potency and selectivity. By incorporating the cyclopropylamine moiety into a larger molecule, chemists can lock in specific conformations that are optimal for binding to a biological target.

One prominent application is in the creation of peptide mimics. nih.govsciforum.net Peptides often adopt specific secondary structures, such as β-turns, to exert their biological effects. By replacing a portion of the peptide backbone with a cyclopropane-containing unit derived from (1S,2S)-2-methylcyclopropan-1-amine, it is possible to pre-organize the molecule into the desired conformation. This can lead to peptidomimetics with enhanced stability towards enzymatic degradation and improved pharmacokinetic properties.

Utility in Diversified Synthetic Transformations

The synthetic utility of (1S,2S)-2-methylcyclopropan-1-amine extends beyond its direct incorporation into target molecules. It can also serve as a versatile precursor for a range of polyfunctionalized derivatives, which in turn can be used in a variety of synthetic transformations.

Precursors for Polyfunctionalized Derivatives

The amine functionality of (1S,2S)-2-methylcyclopropan-1-amine can be readily transformed into other functional groups. For instance, it can be converted into amides, sulfonamides, or subjected to N-alkylation or N-arylation. Furthermore, the C-H bonds of the cyclopropane ring can be functionalized through various modern synthetic methods. This allows for the introduction of additional substituents, leading to highly decorated and stereochemically defined cyclopropane derivatives. These polyfunctionalized building blocks are valuable intermediates for the synthesis of complex natural products and pharmaceuticals. A scalable synthesis of a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, has been developed from 1-cyclopropylcyclopropanecarboxylic acid via a Curtius degradation, highlighting a pathway to such amine precursors. beilstein-journals.org

Role in Sequential Catalytic Processes

Extensive research of scientific literature and chemical databases did not yield specific examples of (1S,2S)-2-methylcyclopropan-1-amine being directly employed as a catalyst or a chiral building block within a sequential catalytic process. Sequential, or tandem, catalysis involves multiple catalytic transformations in a single reaction vessel, which can enhance synthetic efficiency by reducing the need for intermediate purification steps.

While the unique stereochemistry and reactivity of chiral cyclopropylamines suggest their potential as ligands for metal catalysts or as organocatalysts in their own right, their application in orchestrating sequential reactions has not been documented in the available literature. The current body of research primarily focuses on the synthesis of such chiral cyclopropanes and their application in single-step asymmetric transformations.

Further research would be necessary to explore and develop the potential of (1S,2S)-2-methylcyclopropan-1-amine and its derivatives in the field of sequential catalysis. Such studies could investigate its ability to facilitate or direct consecutive reactions, potentially leading to novel and efficient syntheses of complex chiral molecules.

Conceptual Framework of Cyclopropylamine Scaffolds in Modern Medicinal Chemistry Research

Cyclopropylamine (B47189) as a Privileged Structural Motif in Bioactive Compounds

The cyclopropylamine core is recognized as a privileged scaffold in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov This versatility has led to the inclusion of the cyclopropylamine moiety in a wide array of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. nih.govtandfonline.com Its prevalence in numerous FDA-approved drugs and clinical candidates underscores its importance in drug discovery. uniroma1.it The inherent features of the cyclopropane (B1198618) ring, such as its three-dimensional shape and conformational rigidity, make it a valuable building block for creating novel therapeutics. nih.govbiosolveit.de

The utility of this scaffold is not limited to a single therapeutic area. For instance, the cyclopropylamine moiety is a key feature in monoamine oxidase inhibitors (MAOIs) used to treat depression. nih.govtandfonline.com Furthermore, its derivatives are being explored as inhibitors of histone demethylase KDM1A (LSD1), a target in cancer therapy. uniroma1.it The ability of the cyclopropylamine scaffold to impart favorable pharmacokinetic and pharmacodynamic properties ensures its continued relevance as a critical component in the design of next-generation pharmaceuticals. nih.gov

Table 1: Examples of Bioactive Compound Classes Featuring the Cyclopropylamine Scaffold

| Therapeutic Area | Target Class | Example Compound Type |

| Oncology | Enzyme Inhibitors | KDM1A/LSD1 Inhibitors |

| Infectious Disease | Antivirals | Hepatitis C, HIV agents |

| Central Nervous System | Enzyme Inhibitors | Monoamine Oxidase Inhibitors (MAOIs) |

Molecular Design Principles Utilizing the Cyclopropane Ring

The strategic incorporation of a cyclopropane ring into a drug candidate is a powerful tool for optimizing its properties. The unique geometry and electronic nature of this small ring system allow for precise control over the molecule's shape, flexibility, and interactions with its biological target.

Influence on Conformational Restriction and Rigidity

One of the most significant contributions of the cyclopropane ring to molecular design is the introduction of conformational rigidity. nih.gov A three-membered ring has virtually no rotational freedom, meaning the three carbon atoms are locked in a planar arrangement. nih.gov This rigidity severely constrains the conformations available to the rest of the molecule, effectively acting as a "conformational lock". dntb.gov.ua By fixing the spatial orientation of substituent groups, medicinal chemists can design molecules that are pre-organized for optimal binding to a receptor's active site. nih.gov

This pre-organization can lead to a more favorable entropic contribution to the binding affinity, as less conformational freedom is lost upon binding. biosolveit.denih.gov The rigid nature of the cyclopropane scaffold is also invaluable for studying structure-activity relationships (SAR), as it allows for the synthesis of stereoisomers where the key functional groups are held in different, well-defined spatial arrangements. uniroma1.it This allows for a more precise understanding of the optimal geometry for receptor interaction. The inherent angle and torsional strain in the cyclopropane ring are key to this rigidity. nih.gov

Modulation of Molecular Properties (e.g., Lipophilicity, Metabolic Stability)

The introduction of a cyclopropyl (B3062369) group can significantly alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability. nih.govuniroma1.it While the addition of alkyl groups typically increases lipophilicity, the effect of a cyclopropyl group can be more nuanced. In some cases, the replacement of a more flexible group, like an isopropyl group, with a rigid cyclopropyl moiety can lead to a decrease in lipophilicity. nih.gov The impact on lipophilicity is context-dependent and can be a valuable tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com

Perhaps more critically, the cyclopropyl group is often employed to enhance metabolic stability. nih.govuniroma1.it The carbon-hydrogen bonds on a cyclopropane ring are generally stronger and less accessible to metabolic enzymes, such as cytochrome P450 (CYP) isozymes, compared to their counterparts in aliphatic chains. biosolveit.de This increased resistance to oxidative metabolism can lead to a longer half-life and improved bioavailability of the drug. biosolveit.denih.gov However, it is also noted that in the case of cyclopropylamines, there is a potential for CYP-mediated bioactivation, which can lead to the formation of reactive metabolites. biosolveit.de The substitution on the cyclopropyl ring, as in (1S,2S)-2-methylcyclopropan-1-amine, can be a strategy to block potential sites of metabolism and further enhance stability. biosolveit.de

Table 2: Physicochemical Properties of Selected Cyclopropylamines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclopropylamine | C₃H₇N | 57.09 |

| (1S,2S)-2-methylcyclopropan-1-amine | C₄H₉N | 71.12 |

| trans-2-Phenylcyclopropylamine | C₉H₁₁N | 133.19 |

Enhancing Selectivity and Binding Interactions (general principles)

The conformational rigidity imparted by the cyclopropyl scaffold is a key factor in enhancing a drug's selectivity for its intended target. uniroma1.itnih.gov By locking the pharmacophoric groups into a specific three-dimensional arrangement, the molecule can be designed to fit precisely into the binding pocket of the target receptor while fitting poorly into the binding sites of off-target proteins. biosolveit.de This reduction in off-target effects is a critical aspect of modern drug design. nih.gov

The unique stereoelectronic properties of the cyclopropane ring also contribute to its ability to enhance binding interactions. nih.gov The C-C bonds of the cyclopropane ring have a higher p-character than typical alkanes, which can influence interactions within the binding site. biosolveit.de The rigid framework allows for the precise positioning of functional groups to form optimal hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the receptor. nih.gov For example, the constrained geometry of cyclopropylamine derivatives has been exploited to design selective inhibitors of monoamine oxidase (MAO) A versus MAO-B. tandfonline.com By exploring the different stereoisomers of substituted cyclopropylamines, researchers can fine-tune the selectivity and potency of these inhibitors. uniroma1.it

Computational and Cheminformatic Approaches to Scaffold Analysis

The rise of computational chemistry and cheminformatics has provided powerful tools for analyzing and leveraging molecular scaffolds like cyclopropylamine in drug discovery. These in silico methods allow for the rapid assessment of large chemical libraries and the rational design of new compounds with desired properties.

Scaffold Generation and Classification Methodologies

Computational methods are now routinely used to generate, classify, and analyze molecular scaffolds from large chemical databases. acs.org Scaffold generation algorithms can systematically break down molecules into their core structures, or scaffolds, by removing side chains. researchgate.net These scaffolds can then be classified based on various criteria, such as their ring systems, connectivity, and topological features. stonybrook.edu

One powerful approach in computational chemistry is "scaffold hopping," which aims to identify new and diverse core structures that can maintain the key pharmacophoric features of a known active compound. nih.govbiosolveit.de This technique is particularly useful for generating novel intellectual property and for escaping undesirable chemical space. uniroma1.it Libraries of virtual compounds can be generated around a specific scaffold, such as cyclopropylamine, and then screened in silico for their predicted activity and ADME properties. nih.gov Open-source tools like RDKit and ScaffoldGraph provide the computational infrastructure for performing these analyses, enabling researchers to explore the chemical space around a given scaffold and identify promising new drug candidates. oup.comgithub.com These methods allow for a systematic exploration of structure-activity relationships and the identification of novel, synthetically accessible molecules with improved pharmacological profiles. nih.gov

Predictive Modeling of Scaffold-Biological Activity Relationships

The integration of computational methods has become a cornerstone in modern medicinal chemistry for forecasting the biological activity of novel compounds, thereby accelerating the drug discovery process. For scaffolds like (1S,2S)-2-methylcyclopropan-1-amine, predictive modeling plays a crucial role in understanding and optimizing its interactions with biological targets. These models are particularly valuable in elucidating the complex structure-activity relationships (SAR) that govern the therapeutic potential of its derivatives.

Predictive modeling for the (1S,2S)-2-methylcyclopropan-1-amine scaffold primarily revolves around its established role as a key structural motif in the design of enzyme inhibitors, most notably for monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). These enzymes are significant targets in the treatment of neurological disorders and cancer, respectively. nih.govgoogle.com Computational approaches, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are instrumental in predicting the inhibitory potency and selectivity of compounds incorporating this scaffold. nih.govnih.gov

Molecular docking simulations have been effectively employed to investigate the binding modes of cyclopropylamine derivatives within the active sites of MAO-A and MAO-B. nih.gov These studies help in visualizing the critical interactions between the ligand and the enzyme, such as hydrogen bonds and hydrophobic contacts, which are essential for inhibitory activity. For instance, docking experiments with cis-cyclopropylamines have been used to estimate their binding affinities and to rationalize their inhibitory mechanisms. nih.gov Such computational assessments are often performed prior to synthesis, allowing for the prioritization of candidates with the most promising predicted activity profiles.

QSAR models provide a quantitative correlation between the structural features of the (1S,2S)-2-methylcyclopropan-1-amine derivatives and their biological activities. nih.gov By analyzing a series of related compounds, these models can identify key molecular descriptors that influence potency. These descriptors can be steric, electronic, or hydrophobic in nature. The insights gained from QSAR analyses guide the rational design of new analogues with enhanced activity and selectivity.

The following table summarizes representative data from studies on cyclopropylamine-based inhibitors, illustrating the application of predictive modeling in understanding their biological activity.

| Compound Derivative | Target Enzyme | Predicted Binding Affinity (Docking Score) | Experimental IC₅₀ (nM) |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | - | 170 |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | - | 5 |

| Generic cyclopropylamine scaffold | LSD1 | Favorable | Varies |

Note: The table presents a conceptual representation based on findings that highlight the utility of predictive modeling for this class of compounds. Specific docking scores are often relative and depend on the software and parameters used.

The predictive power of these computational models is continually being refined with the advent of more sophisticated algorithms and greater computational power. For the (1S,2S)-2-methylcyclopropan-1-amine scaffold, these predictive approaches are invaluable for exploring the vast chemical space and for designing next-generation inhibitors with improved therapeutic profiles.

常见问题

Q. What are the most reliable synthetic routes for (1S,2S)-2-methylcyclopropan-1-amine, and how do reaction conditions influence enantiomeric purity?

The synthesis of (1S,2S)-2-methylcyclopropan-1-amine typically involves cyclopropanation strategies. A common method uses diazo compounds (e.g., diazomethane) with transition metal catalysts (e.g., rhodium(II) acetate) to form the cyclopropane ring. Enantiomeric purity is highly dependent on chiral auxiliaries or catalysts. For example, asymmetric Simmons-Smith reactions with chiral ligands can achieve >90% enantiomeric excess (ee) . Post-synthesis, purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical to isolate the (1S,2S) isomer .

Q. How can researchers confirm the stereochemistry and purity of (1S,2S)-2-methylcyclopropan-1-amine?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR data (e.g., coupling constants for cyclopropane protons) confirm ring geometry. For example, vicinal coupling constants () of 5–8 Hz are typical for trans-cyclopropane configurations .

- Chiral HPLC : Columns like Chiralpak IA/IB resolve enantiomers, with retention times validated against racemic mixtures .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., CHN: 72.0813 Da) and absence of impurities .

Advanced Research Questions

Q. How does the stereochemistry of (1S,2S)-2-methylcyclopropan-1-amine influence its interactions with biological targets?

The (1S,2S) configuration confers distinct binding properties due to spatial alignment of the amine and methyl groups. For example, in serotonin receptor studies, cyclopropylmethylamines with specific stereochemistry exhibit functional selectivity at 5-HT receptors, modulating signaling pathways like PLC-β3 without activating β-arrestin . Computational docking studies (e.g., using AutoDock Vina) show that the (1S,2S) isomer forms stronger hydrogen bonds with Asp134 in the receptor’s active site compared to its enantiomer .

Q. What strategies resolve contradictions in reported biological activity data for cyclopropane-containing amines?

Discrepancies often arise from:

- Stereochemical impurities : Even 5% contamination by the (1R,2R) isomer can alter IC values by 10-fold. Validate purity via chiral HPLC before assays .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic forms, reducing membrane permeability. Use physiologically relevant buffers (e.g., PBS at pH 7.4) for in vitro assays .

- Metabolic instability : Cyclopropane rings are susceptible to cytochrome P450 oxidation. Co-administer metabolic inhibitors (e.g., 1-aminobenzotriazole) in pharmacokinetic studies .

Q. How can researchers leverage (1S,2S)-2-methylcyclopropan-1-amine as a building block for complex molecule synthesis?

The amine’s rigidity and chirality make it valuable for:

- Peptidomimetics : Incorporate into pseudoproline motifs to stabilize β-turn structures in peptide analogs.

- Enzyme Inhibitors : Use the cyclopropane moiety to mimic transition states in aspartyl proteases (e.g., HIV-1 protease) .

- Ligand Design : Functionalize the amine with fluorophores (e.g., FITC) for receptor localization studies via fluorescence anisotropy .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of (1S,2S)-2-methylcyclopropan-1-amine, and how are they addressed?

Key challenges include:

- Safety of Diazo Compounds : Replace diazomethane with safer alternatives (e.g., trimethylsilyldiazomethane) in flow reactors to minimize explosion risks .

- Catalyst Cost : Use recyclable chiral catalysts (e.g., immobilized Rh(II) complexes) to reduce expenses.

- Byproduct Formation : Optimize reaction time and temperature (e.g., 0°C for 6 hours) to suppress dimerization or ring-opening byproducts .

Q. How do solvent and pH conditions affect the stability of (1S,2S)-2-methylcyclopropan-1-amine in aqueous solutions?

- Acidic Conditions (pH < 4) : Protonation of the amine enhances solubility but accelerates cyclopropane ring opening via acid-catalyzed hydrolysis.

- Basic Conditions (pH > 9) : Deamination or oxidation occurs, forming aldehydes.

- Optimal Stability : Store in anhydrous acetonitrile at −20°C, with <0.1% water content to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。